2-Pentylfuran

Catalog No.
S591201
CAS No.
3777-69-3
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylfuran

CAS Number

3777-69-3

Product Name

2-Pentylfuran

IUPAC Name

2-pentylfuran

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3

InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CO1

Solubility

very slightly
Slightly soluble in water
Soluble (in ethanol)

Synonyms

2-pentylfuran

Canonical SMILES

CCCCCC1=CC=CO1

Food Science and Flavoring:

  • Occurrence and Formation: 2-Pentylfuran is a naturally occurring volatile compound found in various heat-processed foods and beverages, including coffee, roasted peanuts, and cooked meat []. It forms during the Maillard reaction, a complex series of chemical reactions that occur when sugars and amino acids are heated [].
  • Flavoring Agent: Due to its characteristic aroma described as fruity, green, and earthy [], 2-Pentylfuran is recognized as a safe flavoring agent by regulatory bodies like the US Food and Drug Administration (FDA) [].

Biological Activity:

  • Antimicrobial Properties: Studies suggest 2-Pentylfuran exhibits antimicrobial activity against various bacteria and fungi []. Research is ongoing to explore its potential as a natural food preservative or therapeutic agent.
  • Plant Growth Regulation: 2-Pentylfuran has been identified as a plant growth stimulator in some plant species []. Further research is needed to understand its specific role and potential applications in agriculture.

Environmental Monitoring:

  • Biomarker for Aspergillus Fungi: 2-Pentylfuran is a known metabolite of the Aspergillus genus of fungi, commonly found in indoor environments []. Its presence can serve as a biomarker for detecting and monitoring Aspergillus growth, which is crucial for addressing potential health concerns associated with these fungi.

2-Pentylfuran is an organic compound classified as a heteroaromatic compound, characterized by its furan ring structure with a pentyl side chain. Its chemical formula is C₉H₁₄O, and it has a molecular weight of approximately 138.21 g/mol. The compound appears as a colorless to light yellow liquid and has been identified in various food matrices, particularly those that are heat-processed, such as coffee and oils .

The IUPAC name for 2-Pentylfuran is 2-pentylfuran, and it is also known by other names including 2-n-pentylfuran and 2-amylfuran . The compound is not typically produced by mammalian metabolism, indicating its primary occurrence in plant-derived materials or through synthetic processes .

Typical of furan derivatives. These include:

  • Electrophilic Substitution: The furan ring can react with electrophiles, leading to substitution reactions at the carbon atoms of the ring.
  • Oxidation: It can be oxidized to form various products, including aldehydes and ketones.
  • Condensation Reactions: 2-Pentylfuran can participate in condensation reactions with other carbonyl compounds, forming larger molecules.

Specific studies have highlighted its formation through the auto-oxidation of linoleic acid, particularly in fats and oils, which contributes to flavor changes in food products .

Several methods exist for synthesizing 2-Pentylfuran:

  • Furan Synthesis from Pentanol: This method involves the dehydration of pentanol followed by cyclization to form the furan ring.
  • Friedel-Crafts Reaction: Utilizing a furan derivative and an alkyl halide under acidic conditions can yield 2-Pentylfuran.
  • Oxidation of Linear Alkenes: Certain linear alkenes can be oxidized to produce furan derivatives, including 2-Pentylfuran.

These synthetic pathways are essential for producing the compound for both research and industrial applications.

2-Pentylfuran finds several applications across different fields:

  • Flavoring Agent: It is used in food industries for enhancing flavors due to its pleasant aroma.
  • Fragrance Production: The compound serves as a precursor in the synthesis of various fragrances.
  • Research Tool: It is utilized in studies related to food chemistry and flavor analysis.

Its role as a volatile compound in cooking processes makes it significant for understanding flavor development .

Research has indicated that 2-Pentylfuran interacts with various biological systems, particularly in relation to its effects on flavor perception and potential health implications. Studies have focused on its detection in food matrices and its relationship with other volatile compounds during cooking processes . Additionally, its presence in pest-plant interactions suggests a role in ecological studies .

Several compounds share structural similarities with 2-Pentylfuran, including:

Compound NameChemical FormulaUnique Features
2-MethylfuranC₅H₆OSmaller size; often used as a solvent.
3-MethylfuranC₅H₆OSimilar properties; found in roasted coffee.
2-ButylfuranC₈H₁₀OLonger carbon chain; used in flavoring agents.
FurfuralC₅H₄O₂Contains an aldehyde group; used as an industrial solvent.

While these compounds share a furan ring structure, 2-Pentylfuran's unique pentyl side chain distinguishes it from others, influencing its physical properties and applications.

Molecular Geometry and Stereochemical Considerations

The molecular structure of 2-Pentylfuran consists of a planar furan ring with a pentyl chain attached at the carbon adjacent to the oxygen atom (position 2) [1] [11]. The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom, with the oxygen contributing two electrons to the aromatic sextet [1]. This aromaticity results in a planar configuration of the furan ring, with bond angles of approximately 108° for the C-O-C angle and 106-110° for the other angles within the ring [11].

The bond lengths in the furan ring are characteristic of aromatic systems, with C-O bonds measuring approximately 1.36 Å and C=C bonds around 1.38 Å [11]. The pentyl chain extends from position 2 of the furan ring and consists of five carbon atoms in a linear arrangement [2] [7]. This alkyl chain exhibits free rotation around the C-C single bonds, allowing for multiple conformational possibilities [11].

From a stereochemical perspective, 2-Pentylfuran does not possess any stereogenic centers, thus no stereoisomers exist for this compound [11]. The absence of chiral centers means that the molecule is not optically active [11]. The conformational flexibility of the pentyl chain, however, allows the molecule to adopt various spatial arrangements in solution, which can influence its physical properties and interactions with other molecules [11] [17].

Thermodynamic Properties: Boiling Point, Density, and Vapor Pressure

2-Pentylfuran exhibits thermodynamic properties characteristic of medium-sized organic molecules containing both aromatic and aliphatic components [3] [8]. Table 1 summarizes the key thermodynamic properties of 2-Pentylfuran.

PropertyValue
Boiling Point (atmospheric pressure)155°C
Boiling Point (reduced pressure)64-66°C at 23 mmHg
Density (20°C)0.883 g/mL
Density (25°C)0.886 g/mL
Vapor Pressure (20°C)0.99 mmHg
Vapor Density4.7 (relative to air)
Flash Point46°C (114°F)
Auto-ignition Temperature806°F

The boiling point of 2-Pentylfuran at atmospheric pressure is 155°C, which reflects the combined effects of its molecular weight and the intermolecular forces present [15]. At reduced pressure (23 mmHg), the boiling point decreases to 64-66°C, following the expected behavior of organic compounds under vacuum conditions [3] [8] [12].

The density of 2-Pentylfuran shows slight temperature dependence, measuring 0.883 g/mL at 20°C and increasing slightly to 0.886 g/mL at 25°C [3] [8]. This value is less than that of water, indicating that 2-Pentylfuran would float on water if the two liquids were mixed [3].

The vapor pressure of 2-Pentylfuran is 0.99 mmHg at 20°C, which is relatively low and suggests moderate volatility at room temperature [25]. The vapor density is 4.7 relative to air, indicating that 2-Pentylfuran vapor is significantly heavier than air [3]. This property is important for understanding the behavior of the compound in gaseous form and has implications for its detection in headspace analysis [5].

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic techniques provide valuable information about the structural features and purity of 2-Pentylfuran [4] [13]. The compound has been characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [13] [14].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of 2-Pentylfuran shows signals consistent with its structure, featuring characteristic peaks for the furan ring protons and the pentyl chain [18]. The furan ring typically shows three distinct signals: one for the proton at position 3 (adjacent to the pentyl chain), one for the proton at position 4, and one for the proton at position 5 (adjacent to the oxygen) [18] [19]. These signals appear in the aromatic region of the spectrum (δ 5.9-7.3 ppm) due to the aromatic character of the furan ring [18].

The carbon (¹³C) NMR spectrum of 2-Pentylfuran displays signals for all nine carbon atoms in the molecule [19] [22]. The furan ring carbons resonate at higher chemical shifts (δ 106-157 ppm) compared to the pentyl chain carbons (δ 14-32 ppm) [19]. The carbon at position 2, which bears the pentyl substituent, typically shows a characteristic signal around δ 155-157 ppm [22].

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pentylfuran exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [20]. The furan ring shows C=C stretching vibrations around 1680-1640 cm⁻¹ and C-O stretching vibrations in the range of 1320-1000 cm⁻¹ [20]. The C-H stretching vibrations of the aromatic furan ring appear around 3100-3000 cm⁻¹, while those of the aliphatic pentyl chain are observed in the range of 3000-2850 cm⁻¹ [20].

Mass Spectrometry (MS)

Mass spectrometric analysis of 2-Pentylfuran provides information about its molecular weight and fragmentation pattern [4] [13] [14]. The gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak at m/z 138, corresponding to the molecular weight of the compound [4] [13] [14]. The base peak appears at m/z 81 (100% relative intensity), which likely corresponds to the furan ring with a short alkyl fragment after cleavage of the pentyl chain [13] [14]. Other significant fragments include m/z 82 (22.04%), m/z 53 (9.37%), and m/z 95 (4.48%) [13] [14].

Table 2 summarizes the key spectroscopic data for 2-Pentylfuran:

Spectroscopic MethodCharacteristic Features
¹H NMRFuran ring protons (δ 5.9-7.3 ppm), pentyl chain protons (δ 0.8-2.6 ppm)
¹³C NMRFuran ring carbons (δ 106-157 ppm), pentyl chain carbons (δ 14-32 ppm)
IRC=C stretching (1680-1640 cm⁻¹), C-O stretching (1320-1000 cm⁻¹), C-H stretching (3100-2850 cm⁻¹)
MSMolecular ion at m/z 138, base peak at m/z 81, fragments at m/z 82, 53, and 95

Solubility and Partition Coefficients

The solubility properties of 2-Pentylfuran are influenced by its molecular structure, which contains both a polar furan ring and a non-polar pentyl chain [8] [21]. This dual nature affects its interactions with various solvents and its distribution between aqueous and organic phases [17].

The octanol-water partition coefficient (LogP) of 2-Pentylfuran is reported to be 3.97, indicating that the compound is significantly more soluble in lipophilic environments than in aqueous media [3] [23]. This high LogP value is consistent with the presence of the hydrophobic pentyl chain [17]. Alternative calculation methods yield slightly different values: ALOGPS predicts a LogP of 4.06, while JChem calculates a value of 3.17 [17]. These variations reflect the different algorithms and parameters used in the computational models [17].

The water solubility of 2-Pentylfuran is calculated to be approximately 7.52 × 10⁻² g/L, which is relatively low and consistent with its lipophilic character [17]. In contrast, the compound shows good solubility in organic solvents, particularly those of low to moderate polarity [8] [21]. Specifically, 2-Pentylfuran is soluble in chloroform but only slightly soluble in methanol, reflecting its preference for less polar environments [8] [21]. In dimethyl sulfoxide (DMSO), a common solvent for laboratory applications, 2-Pentylfuran has a solubility of 50 mg/mL (361.77 mM) [9] [24].

The molecular features that influence the solubility and partition behavior of 2-Pentylfuran include its hydrogen bonding capabilities and polar surface area [17]. The compound contains one hydrogen bond acceptor (the oxygen atom in the furan ring) and no hydrogen bond donors [17]. Its polar surface area is calculated to be 13.14 Ų, which is relatively small and contributes to its limited water solubility [17].

Table 3 summarizes the solubility and partition properties of 2-Pentylfuran:

PropertyValue
LogP (octanol/water)3.97
Calculated LogP (ALOGPS)4.06
Calculated LogP (JChem)3.17
Water Solubility7.52 × 10⁻² g/L (calculated)
Solubility in ChloroformSoluble
Solubility in MethanolSlightly soluble
Solubility in DMSO50 mg/mL (361.77 mM)
Hydrogen Bond Acceptors1 (oxygen atom in furan ring)
Hydrogen Bond Donors0
Polar Surface Area13.14 Ų

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Colourless liquid; Fruity aroma

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Boiling Point

64.00 to 66.00 °C. @ 23.00 mm Hg

Heavy Atom Count

10

Density

0.886-0.893

UNII

6I0QAJ1JZQ

GHS Hazard Statements

Aggregated GHS information provided by 1453 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1453 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1450 of 1453 companies with hazard statement code(s):;
H226 (11.31%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

64079-01-2
3777-69-3

Wikipedia

2-amylfuran

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Furan, 2-pentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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